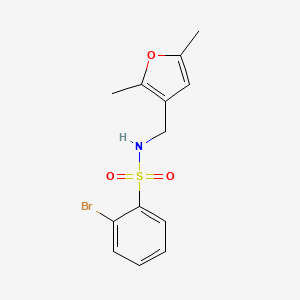

2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14BrNO3S and a molecular weight of 344.22 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Méthodes De Préparation

The synthesis of 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with benzenesulfonyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while reduction reactions can modify the sulfonamide group.

Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide exhibit anticancer properties. The presence of the sulfonamide group is crucial as it can enhance the compound's ability to inhibit tumor growth by interfering with cellular processes. Studies have shown that modifications in the furan moiety can lead to improved efficacy against various cancer cell lines .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. The compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for developing new antibiotics. Its effectiveness can be attributed to its ability to disrupt folate synthesis in bacteria, similar to traditional sulfa drugs .

Material Science

The unique chemical structure of this compound allows it to be explored in material science, particularly in polymer chemistry.

Polymer Additives

This compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of sulfonamide groups into polymers has been shown to improve their performance in various applications, including coatings and adhesives .

Nanomaterials

There is ongoing research into the use of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent can facilitate the formation of nanoparticles with specific properties suitable for drug delivery systems and other advanced materials .

Cosmetic Formulations

The compound's chemical properties make it suitable for use in cosmetics, particularly in skin care products.

Skin Conditioning Agents

Due to its potential moisturizing properties, this compound can be incorporated into formulations aimed at improving skin hydration and texture. Its compatibility with various emollients enhances the sensory profile of cosmetic products .

Antioxidant Activity

Recent studies have suggested that compounds derived from furan can exhibit antioxidant properties, which are beneficial in preventing oxidative stress on the skin. This makes the compound a valuable ingredient in anti-aging products .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth |

| Antimicrobial agent | Disrupts folate synthesis | |

| Material Science | Polymer additive | Enhances thermal stability |

| Nanomaterial synthesis | Stabilizing agent for nanoparticles | |

| Cosmetic Formulations | Skin conditioning agent | Improves hydration |

| Antioxidant activity | Prevents oxidative stress |

Mécanisme D'action

The mechanism of action of 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring may also interact with hydrophobic pockets in proteins, affecting their function .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide include other benzenesulfonamide derivatives and furan-containing compounds. For example:

N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide: This compound has a nitro group instead of a bromine atom, which can affect its reactivity and biological activity.

2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Activité Biologique

2-Bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are well-known for their roles in medicinal chemistry, particularly as antimicrobial agents and in various therapeutic applications. This article provides a detailed overview of the biological activity associated with this specific compound, including its mechanisms of action, experimental findings, and comparative studies.

- Molecular Formula : C13H15BrN2O4S

- Molar Mass : 375.24 g/mol

- CAS Number : 415697-57-3

- Structure : The compound features a bromine atom, a furan ring, and a sulfonamide group which contribute to its biological properties.

Sulfonamides generally exert their biological effects through various mechanisms:

- Inhibition of Bacterial Growth : Sulfonamides inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria.

- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives may act as calcium channel blockers, influencing cardiovascular functions .

- Antimicrobial Activity : The presence of the sulfonamide moiety is associated with broad-spectrum antimicrobial properties against various pathogens .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural variations in this compound may enhance its efficacy against specific bacterial strains.

Cardiovascular Effects

A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives could lower perfusion pressure and affect coronary resistance significantly . This suggests potential applications in treating cardiovascular diseases.

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| 2-Bromo Compound | 0.001 | Significant decrease | Significant decrease |

| Other Derivatives | 0.001 | Variable effects | Variable effects |

Case Studies

- Study on Calcium Channel Interaction : A docking study revealed that certain sulfonamides can interact with calcium channels, potentially affecting cardiac function. This interaction was analyzed using computational methods to predict binding affinities and interaction modes with calcium channel proteins .

- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness compared to standard antibiotics .

Propriétés

IUPAC Name |

2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S/c1-9-7-11(10(2)18-9)8-15-19(16,17)13-6-4-3-5-12(13)14/h3-7,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCAJCHVPCDEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.